The synthesis of Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- typically involves several steps of enzymatic conversion. The primary method includes the conversion of 11-Dehydrocorticosterone to 21-Hydroxy-5beta-pregnane-3,11,20-trione via the enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC 1.3.99.6). This compound can then be further converted into 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione through the action of 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50) .
The molecular formula for Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5beta)- is with a molecular weight of approximately 392.50 g/mol . The structure features multiple hydroxyl groups and a ketone functional group characteristic of steroid compounds.
The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C23H32O6 |
| Molecular Weight | 392.50 g/mol |
| CAS Number | 1499-59-8 |
Pregnane-3,11,20-trione undergoes various chemical reactions typical of steroid compounds:
These reactions are facilitated by specific enzymes that catalyze transformations necessary for biological activity and metabolic pathways .
The mechanism of action for Pregnane-3,11,20-trione involves its role as a precursor in steroid hormone biosynthesis. It acts by modulating the activity of enzymes involved in steroidogenesis and influencing hormonal balance within the body.
In particular:
Pregnane-3,11,20-trione exhibits several notable physical and chemical properties:
Relevant analytical methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to characterize these properties accurately .
Pregnane-3,11,20-trione has several applications in scientific research:
This compound's role as an intermediate highlights its significance in both biochemical research and potential clinical applications related to endocrine health .
The biosynthesis of (5β)-Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy- (hereafter referred to as 5β-THPO) is integral to the glucocorticoid inactivation pathway. This compound arises from the sequential enzymatic modification of cortisol and cortisone through the 5β-reductase pathway, a specialized route for steroid catabolism. The initial step involves the reduction of the Δ⁴ double bond in cortisone by 5β-reductase (AKR1D1), producing 5β-dihydrocortisone (17α,21-dihydroxy-5β-pregnane-3,11,20-trione) [2] [5]. This reaction is irreversible and serves as the committed step in 5β-reduced glucocorticoid metabolite formation.
AKR1D1 exhibits absolute specificity for the 5β stereoconfiguration and requires NADPH as a cofactor. Its expression is highest in the liver and gastrointestinal tract, where it regulates systemic glucocorticoid levels. Structural analyses confirm that AKR1D1’s active site accommodates glucocorticoids optimally, with a catalytic efficiency (kcat/Km) of 4.2 × 10⁴ M⁻¹s⁻¹ for cortisone [5]. Subsequent 3-ketoreduction by 3α-hydroxysteroid dehydrogenases (AKR1C1–AKR1C4) converts 5β-dihydrocortisone to tetrahydrocortisone, but 5β-THPO persists as a stable intermediate during metabolic perturbations.
Table 1: Key Enzymes in 5β-Reduced Glucocorticoid Metabolism
| Enzyme | Gene | Reaction Catalyzed | Tissue Localization |
|---|---|---|---|
| 5β-Reductase | AKR1D1 | Δ⁴ reduction to 5β-dihydrocortisone | Liver, Intestine |
| 3α-HSD | AKR1C4 | 3-ketoreduction to tetrahydrocortisone | Liver |
| 11β-HSD Type 2 | HSD11B2 | Cortisol oxidation to cortisone | Kidney, Placenta |
5β-THPO functions as a central node in corticosteroid catabolism, intersecting glucocorticoid and mineralocorticoid pathways. It is derived from cortisone via 5β-reduction and serves as the immediate precursor for tetrahydrocortisone 3-glucuronide—the major urinary excretory product of cortisol [5]. Its structural features—a 5β-saturated backbone, 3,11,20-triketone system, and 17,21-dihydroxy groups—render it unreactive toward adrenal steroidogenic enzymes, designating it as an end-product intermediate.
Notably, 5β-THPO accumulates in conditions of impaired 3α-HSD activity (e.g., AKR1C4 deficiency) or hepatic dysfunction, where its measurement in plasma or urine serves as a biomarker for disrupted glucocorticoid clearance. In congenital adrenal hyperplasia due to 21-hydroxylase deficiency, elevated 5β-THPO correlates with disease severity, reflecting compensatory shunting of precursors into inactivation pathways [1] [4]. Its acetyloxy moiety at C21 enhances water solubility, facilitating renal excretion without further modification.
Table 2: Metabolic Relationships of 5β-THPO in Steroid Cascades
| Precursor | Metabolite | Catalyzing Enzyme | Biological Significance |
|---|---|---|---|
| Cortisone | 5β-Dihydrocortisone (5β-THPO) | AKR1D1 | Committed step in glucocorticoid inactivation |
| 5β-THPO | Tetrahydrocortisone | AKR1C4 | Prepares steroid for glucuronidation |
| 5β-THPO | Cortolones | HSD17B, CYPs | Minor alternative pathways (<5% total flux) |
The conversion of 5β-THPO to tetrahydrocortisone 3-glucuronide (THE-G) represents the terminal phase of glucocorticoid elimination. After AKR1C4 reduces the C3 ketone of 5β-THPO to a 3α-hydroxy group, forming tetrahydrocortisone, UDP-glucuronosyltransferase 2B7 (UGT2B7) conjugates the 3-hydroxy moiety with glucuronic acid [5] [6]. This reaction occurs in hepatocytes and increases the metabolite’s water solubility >100-fold, enabling efficient renal clearance.
5β-THPO’s accumulation directly influences THE-G output: kinetic studies show a Km of 18 µM for UGT2B7 acting on tetrahydrocortisone, but 5β-THPO itself is not a UGT substrate due to its C3 ketone. Consequently, 5β-THPO/THE-G ratios in urine reflect 3α-HSD activity. Clinical assays leverage this relationship to diagnose disorders like apparent cortisone reductase deficiency, where impaired 11β-HSD1 or AKR1C4 activity elevates 5β-THPO [2] [5].
Table 3: Kinetic Parameters for THE-G Production Pathway
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Tissue |
|---|---|---|---|---|
| Cortisone | AKR1D1 | 1.5 | 8.2 | Liver |
| 5β-Dihydrocortisone | AKR1C4 | 9.7 | 4.3 | Liver |
| Tetrahydrocortisone | UGT2B7 | 18.0 | 1.2 | Liver |
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4